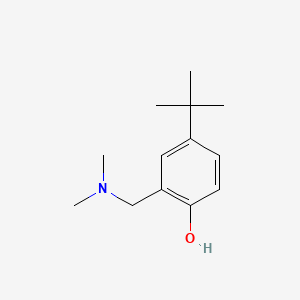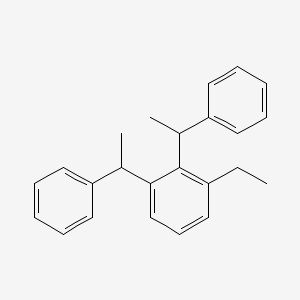
1-Dodecyl-3-methyl-1,2-dihydroimidazol-1-ium;methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecyl-3-MethylImidazolium MethaneSulfonate is a type of ionic liquid, which are salts in the liquid state at or near room temperature. These compounds are known for their unique properties such as low volatility, high thermal stability, and excellent solvating abilities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Dodecyl-3-MethylImidazolium MethaneSulfonate can be synthesized through the quaternization of 1-methylimidazole with 1-bromododecane in the presence of methane sulfonic acid. The reaction typically involves heating the mixture under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this ionic liquid involves similar synthetic routes but is carried out in larger reactors with precise control over temperature and reaction time to optimize yield and purity. The process may also include purification steps such as recrystallization or distillation to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Dodecyl-3-MethylImidazolium MethaneSulfonate can undergo various chemical reactions including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium methoxide.
Major Products Formed:
Oxidation: The compound can be oxidized to form various oxidized derivatives depending on the specific conditions and reagents used.
Reduction: Reduction reactions typically yield the corresponding reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of different ionic liquids with altered alkyl chains or functional groups.
Wissenschaftliche Forschungsanwendungen
1-Dodecyl-3-MethylImidazolium MethaneSulfonate has found applications in several scientific research areas:
Chemistry: It is used as a solvent and catalyst in organic synthesis and polymerization reactions.
Biology: The compound is employed in the study of cell membranes and biomolecules due to its biocompatibility.
Industry: Its properties make it suitable for use in electrochemical devices, lubricants, and as a component in green chemistry processes.
Wirkmechanismus
The mechanism by which 1-Dodecyl-3-MethylImidazolium MethaneSulfonate exerts its effects depends on its application. For example, in catalysis, it may stabilize transition states or intermediates, thereby enhancing reaction rates. In biological systems, its interaction with cell membranes can disrupt microbial cell walls, leading to antimicrobial effects.
Molecular Targets and Pathways Involved:
Catalysis: Interaction with substrates and intermediates in chemical reactions.
Biology: Interaction with cell membrane components and biomolecules.
Medicine: Targeting microbial cell walls and membranes.
Vergleich Mit ähnlichen Verbindungen
1-Butyl-3-MethylImidazolium MethaneSulfonate
1-Hexadecyl-3-MethylImidazolium MethaneSulfonate
1-Octyl-3-MethylImidazolium MethaneSulfonate
This comprehensive overview highlights the significance of 1-Dodecyl-3-MethylImidazolium MethaneSulfonate in various scientific and industrial applications. Its unique properties and versatility make it a valuable compound in modern research and technology.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C17H36N2O3S |
|---|---|
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
1-dodecyl-3-methyl-1,2-dihydroimidazol-1-ium;methanesulfonate |
InChI |
InChI=1S/C16H32N2.CH4O3S/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;1-5(2,3)4/h14-15H,3-13,16H2,1-2H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
KUEBWMVTMXOMQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC[NH+]1CN(C=C1)C.CS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


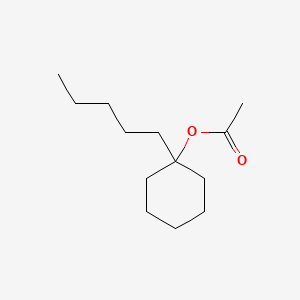
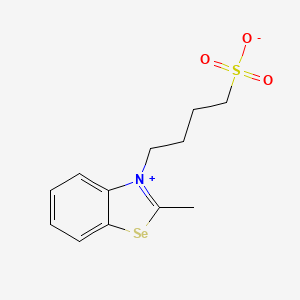
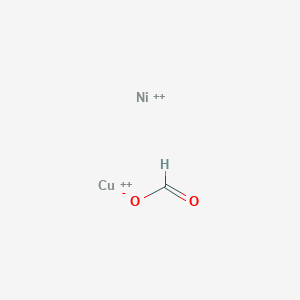

![3-[(Aminooxy)methyl]-6-methylpiperazine-2,5-dione](/img/structure/B15347377.png)
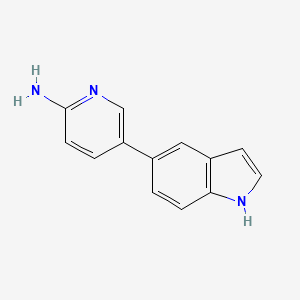
![4-[4-(4-carboxy-3-hydroxyphenyl)-3-methylphenyl]-2-hydroxybenzoic acid](/img/structure/B15347390.png)
![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl methanesulfonate](/img/structure/B15347399.png)
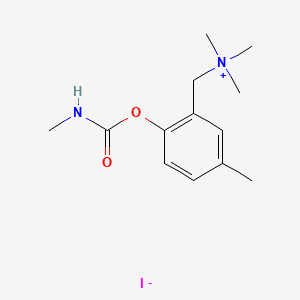
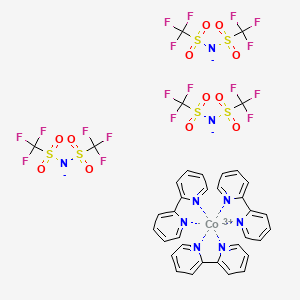

![3-Aminobenzo[c]isoxazole-7-carbonitrile](/img/structure/B15347437.png)
